molecular formula C24H30N4O5 B12367436 E3 Ligase Ligand-linker Conjugate 55

E3 Ligase Ligand-linker Conjugate 55

Katalognummer: B12367436
Molekulargewicht: 454.5 g/mol
InChI-Schlüssel: AETGLGYPTIPOLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

E3 Ligase Ligand-linker Conjugate 55 is a compound that plays a crucial role in the field of targeted protein degradation. It is a part of the Proteolysis Targeting Chimera (PROTAC) technology, which is designed to harness the cellular ubiquitin-proteasome system for the degradation of specific proteins. This compound consists of a ligand for the E3 ubiquitin ligase and a linker, which together facilitate the recruitment of the target protein to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 55 involves several steps. Initially, the ligand for the E3 ubiquitin ligase, such as Thalidomide, is synthesized. This is followed by the attachment of a linker molecule. The reaction conditions typically involve the use of primary or secondary amines and a base like DIPEA (N,N-Diisopropylethylamine) in a solvent such as DMF (Dimethylformamide) at elevated temperatures (e.g., 90°C) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: E3 Ligase Ligand-linker Conjugate 55 primarily undergoes substitution reactions during its synthesis. The compound can also participate in complex formation reactions with target proteins and E3 ligases.

Common Reagents and Conditions:

Major Products: The major product of these reactions is the conjugate itself, which can then be used to form complete PROTAC molecules by linking with target protein ligands .

Wissenschaftliche Forschungsanwendungen

E3 Ligase Ligand-linker Conjugate 55 has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

    Biology: Facilitates the study of protein function and regulation by enabling the selective degradation of specific proteins.

    Medicine: Potential therapeutic applications in treating diseases caused by the dysregulation of specific proteins, such as cancer.

    Industry: Used in the development of new drugs and therapeutic strategies

Wirkmechanismus

The mechanism of action of E3 Ligase Ligand-linker Conjugate 55 involves the formation of a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The molecular targets include specific lysine residues on the target protein, and the pathways involved are part of the ubiquitin-proteasome system .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: E3 Ligase Ligand-linker Conjugate 55 is unique due to its specific ligand and linker combination, which provides distinct binding properties and degradation efficiency. Its design allows for the selective recruitment of target proteins to the E3 ligase, making it a valuable tool in targeted protein degradation .

Eigenschaften

Molekularformel

C24H30N4O5

Molekulargewicht

454.5 g/mol

IUPAC-Name

2-(2,6-dioxopiperidin-3-yl)-5-[4-[(4-hydroxypiperidin-1-yl)methyl]piperidin-1-yl]isoindole-1,3-dione

InChI

InChI=1S/C24H30N4O5/c29-17-7-9-26(10-8-17)14-15-5-11-27(12-6-15)16-1-2-18-19(13-16)24(33)28(23(18)32)20-3-4-21(30)25-22(20)31/h1-2,13,15,17,20,29H,3-12,14H2,(H,25,30,31)

InChI-Schlüssel

AETGLGYPTIPOLE-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CCC(CC5)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.